
6-Bromo-5-iodo-1-methyl-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-iodo-1-methyl-pyridin-2-one: belongs to the class of heterocyclic compounds known as imidazoles. Imidazoles are five-membered rings containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound combines the structural features of both bromine and iodine substituents, making it intriguing for various scientific and industrial purposes .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-Bromo-5-iodo-1-methyl-pyridin-2-one. One common approach involves the reaction of 5-iodo-1-methyl-pyridin-2-one with bromine under appropriate conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the desired compound.
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These methods often optimize reaction conditions, yield, and safety.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Due to the presence of halogens (bromine and iodine), it is prone to nucleophilic substitution reactions.
Reduction: Reduction of the pyridinone ring may yield different derivatives.
Bromine: Used for bromination.
Iodine: Involved in iodination reactions.
Base or Acid Catalysts: Facilitate reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products:: The major products depend on the specific reaction conditions. Bromination and iodination lead to the formation of 6-bromo-5-iodo-1-methyl-pyridin-2-one.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in transition metal catalysis.
Drug Development: Imidazole derivatives often serve as pharmacophores in drug design.
Antimicrobial Properties: Investigated for antibacterial and antifungal activities.
Fine Chemicals: Used in specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The precise mechanism of action for 6-Bromo-5-iodo-1-methyl-pyridin-2-one depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparación Con Compuestos Similares
While 6-Bromo-5-iodo-1-methyl-pyridin-2-one is unique due to its dual halogen substitution, similar compounds include other imidazole derivatives like 5-bromo-1-methylpyridin-2(1H)-one and 3-bromo-5-iodo-1-methyl-pyridin-2-one . These compounds share structural features but exhibit distinct properties.
Propiedades
Fórmula molecular |
C6H5BrINO |
|---|---|
Peso molecular |
313.92 g/mol |
Nombre IUPAC |
6-bromo-5-iodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrINO/c1-9-5(10)3-2-4(8)6(9)7/h2-3H,1H3 |
Clave InChI |
LTSJMBMZURYZSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC(=C1Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


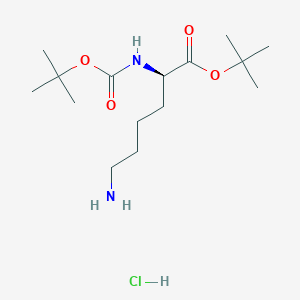
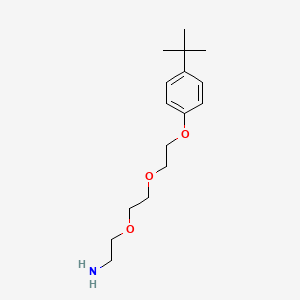
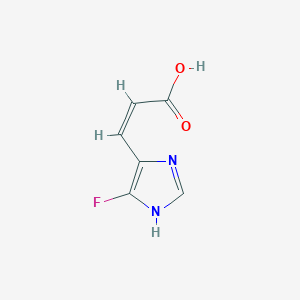

![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
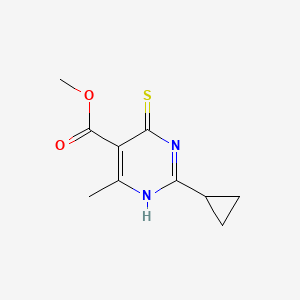

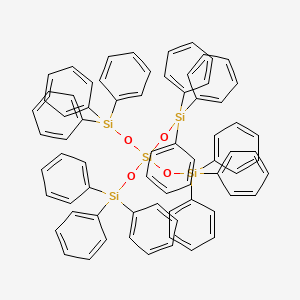
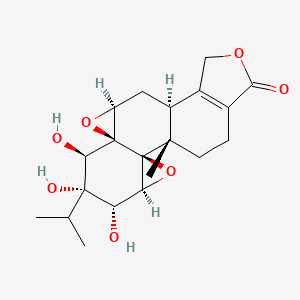
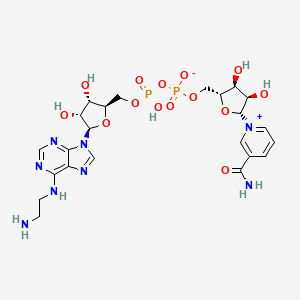
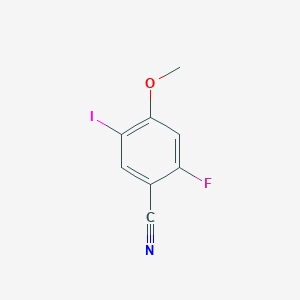
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
